Tert-butyl 3-(4-bromophenyl)-2-(4-chlorophenyl)propylcarbamate
Overview
Description
“Tert-butyl 3-(4-bromophenyl)-2-(4-chlorophenyl)propylcarbamate” is a complex organic compound. It contains a tert-butyl group, a carbamate group, and two phenyl groups substituted with bromine and chlorine .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the halogen substituents on the phenyl rings and the carbamate group. The bromine and chlorine atoms might make the phenyl rings more susceptible to electrophilic aromatic substitution reactions. The carbamate group could potentially undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens might increase its molecular weight and possibly its boiling and melting points. The carbamate group could contribute to its solubility in polar solvents .Scientific Research Applications
Rhodium-Catalyzed Enantioselective Reactions
Tert-butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate is used in rhodium-catalyzed enantioselective reactions, particularly in the addition of arylboronic acids to N-Boc arylimines. This process is crucial for the preparation of complex organic compounds and involves techniques like Schlenk techniques and cannulation, contributing to advancements in organic syntheses (Storgaard & Ellman, 2009).
Sterically Encumbered Ligand Systems
Compounds like Tert-butyl 3-(4-bromophenyl)-2-(4-chlorophenyl)propylcarbamate serve as sterically demanding ligands in the synthesis of materials with low-coordinate phosphorus centers. These systems are essential in producing novel materials with unique chemical properties, paving the way for advancements in materials chemistry (Shah et al., 2000).
Electrochemical Studies
Such compounds are also significant in electrochemical studies, particularly in analyzing the behavior of N-alkoxyarylaminyl radicals. Understanding the electrochemical properties of these radicals is crucial for developing novel electrochemical sensors and devices (Miura & Muranaka, 2006).
Electrochromic Polymers
The tert-butyl group in these compounds facilitates the development of processable and multichromic polymers, which are significant in the field of organic electronics. These polymers are used in applications such as smart windows and displays, showcasing the versatility of organic materials in technology (Ozyurt et al., 2008).
Chiral Stationary Phases in HPLC
Tert-butyl phenylcarbamates of cellulose and amylose are utilized in High-Performance Liquid Chromatography (HPLC) as chiral stationary phases. These materials enable the efficient separation of enantiomers, an essential process in pharmaceuticals and other industries (Li et al., 2009).
N-(Boc) Nitrone Equivalents in Organic Synthesis
These compounds act as N-(Boc) nitrone equivalents, offering valuable building blocks in organic synthesis. Their reactivity with organometallics to yield N-(Boc)hydroxylamines opens up new pathways in the synthesis of complex organic molecules (Guinchard et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[3-(4-bromophenyl)-2-(4-chlorophenyl)propyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrClNO2/c1-20(2,3)25-19(24)23-13-16(15-6-10-18(22)11-7-15)12-14-4-8-17(21)9-5-14/h4-11,16H,12-13H2,1-3H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYMXOVWDWBALF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Br)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701147757 | |
Record name | 1,1-Dimethylethyl N-[3-(4-bromophenyl)-2-(4-chlorophenyl)propyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701147757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065075-71-9 | |
Record name | 1,1-Dimethylethyl N-[3-(4-bromophenyl)-2-(4-chlorophenyl)propyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065075-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[3-(4-bromophenyl)-2-(4-chlorophenyl)propyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701147757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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